3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid
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Overview
Description
3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid is an organic compound with the molecular formula C12H12N2O2S It features a benzoic acid moiety linked to a thiazole ring via a methylamino group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to specific receptors, or interfere with cellular processes .
Biochemical Pathways
Thiazole compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole compounds, the effects can range from modulation of enzyme activity and cellular signaling pathways to changes in cell growth and survival .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid is a key structural component in many biologically active compounds . It has been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
While specific cellular effects of this compound are not yet fully known, compounds with a thiazole ring have been found to have significant effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound could potentially interact with biomolecules through these mechanisms.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. The thiazole ring is a key structural component in thiamine (Vitamin B1), which plays a crucial role in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Methylation: The thiazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The methylthiazole derivative is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar aromatic properties.
3-Aminobenzoic Acid: A benzoic acid derivative with an amino group, similar to the benzoic acid moiety in the compound.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety linked via a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-17-11(14-8)6-13-10-4-2-3-9(5-10)12(15)16/h2-5,7,13H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJONWULODFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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